B1578323 Cycloviolacin O16

Cycloviolacin O16

Cat. No.: B1578323
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloviolacin O16 is a cyclotide, a family of unique macrocyclic peptides characterized by a head-to-tail cyclized backbone and a conserved cystine knot motif formed by three disulfide bonds . This cyclic cystine knot (CCK) structure provides cyclotides with exceptional resistance to thermal, chemical, and enzymatic degradation, making them highly stable scaffolds for research applications . This compound was isolated from the plant Viola odorata and identified as one of the natural variants exhibiting potent anthelmintic activity in vitro . Research on cyclotides, including this compound, indicates their primary mechanism of action involves specific disruption of biological membranes. Studies on the analogue cycloviolacin O2 have shown that this membrane-disrupting activity plays a crucial role in its cytotoxic effects, causing rapid disintegration of cell membranes . The anthelmintic activity of cyclotides against parasites like Haemonchus contortus and Trichostrongylus colubriformis is believed to be mediated through such membrane interactions . The relative potency of cyclotides, including O16, in nematode larval development assays has been correlated with the number of charged residues present in their sequence, suggesting the importance of electrostatic interactions for their biological activity . Given the properties of its well-characterized analogues, this compound represents a promising candidate for research in developing novel anti-parasitic agents and for exploring the structure-activity relationships of stable peptide scaffolds. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antimicrobial

sequence

GLPCGETTCFTGKCYTPGCSCSYPICKKIN

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Cycloviolacin O16

Primary Amino Acid Sequence Determination of Cycloviolacin O16

The primary structure of a peptide is the linear sequence of its amino acid residues. For cyclotides like this compound, this sequence is typically determined using methods such as Edman degradation or, more commonly, mass spectrometry (MS). Techniques like MALDI-TOF/TOF MS are used to fragment the peptide and deduce the amino acid order. acs.org The primary amino acid sequence of this compound consists of 29 residues. uniprot.orgdbaasp.org It is classified as a Möbius cyclotide, a subfamily characterized by the presence of a proline residue in loop 5 which can induce a cis-peptide bond, creating a twist in the peptide backbone. nih.govuq.edu.au Cycloviolacins O14, O15, and O16 are noted for having a higher number of cationic side chains, making them more hydrophilic than many other cyclotides. nih.gov

Table 1: Primary Amino Acid Sequence of this compound
PositionAmino Acid (3-Letter Code)Amino Acid (1-Letter Code)
1GlycineG
2LeucineL
3ProlineP
4CysteineC
5GlycineG
6Glutamic AcidE
7ThreonineT
8CysteineC
9ThreonineT
10PhenylalanineF
11ThreonineT
12GlycineG
13Lysine (B10760008)K
14CysteineC
15TyrosineY
16ThreonineT
17ProlineP
18GlycineG
19CysteineC
20SerineS
21CysteineC
22SerineS
23TyrosineY
24ProlineP
25IsoleucineI
26CysteineC
27LysineK
28LysineK
29IsoleucineI
30AsnN

Sequence Source: dbaasp.orguq.edu.au

Cyclic Cystine Knot (CCK) Motif: Disulfide Bond Connectivity in this compound

The structure of this compound is further stabilized by three interlocking disulfide bonds, which form the Cyclic Cystine Knot (CCK) motif. portlandpress.com This motif involves six conserved cysteine residues. researchgate.net The disulfide bonds create a knotted topology where an embedded ring, formed by two of the disulfide bonds and the connecting backbone segments, is threaded by the third disulfide bond. rcsb.orgnih.govnih.gov For this compound, the disulfide bond connectivity, determined by similarity to other cyclotides, follows the canonical Cys(I)-Cys(IV), Cys(II)-Cys(V), Cys(III)-Cys(VI) pattern. uniprot.orgdbaasp.org This arrangement is crucial for maintaining the peptide's three-dimensional fold and its exceptional stability. nih.gov

Table 2: Disulfide Bond Connectivity in this compound
Disulfide BondCysteine Residue PositionsCorresponding Knot Pattern
1Cys 4 - Cys 18I - IV
2Cys 8 - Cys 20II - V
3Cys 13 - Cys 25III - VI

Connectivity Source: uniprot.orgdbaasp.org

Three-Dimensional Structural Determination Methodologies

The three-dimensional structure of peptides can be determined through several experimental and computational methods. researchgate.net For the cyclotide family, Nuclear Magnetic Resonance (NMR) spectroscopy is the most common technique, though X-ray crystallography and computational modeling also play important roles. nih.govresearchgate.net

NMR spectroscopy is the primary method used to determine the high-resolution three-dimensional structures of cyclotides in solution. nih.govresearchgate.net The structures of many cyclotides, such as the closely related cycloviolacin O1 and O14, have been successfully elucidated using this technique. portlandpress.comrcsb.orgnih.gov The process involves assigning the chemical shifts of all protons in the molecule using two-dimensional NMR experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). portlandpress.comnih.gov NOESY data provides distance restraints between protons that are close in space, which are then used in computational algorithms to calculate an ensemble of structures consistent with the experimental data. nih.gov The small, well-defined structure of cyclotides typically results in well-dispersed NMR spectra, facilitating the assignment process. uq.edu.au The solution structure of cycloviolacin O1, for example, revealed a distorted triple-stranded β-sheet and the characteristic cystine-knot arrangement. rcsb.orgnih.gov

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. anton-paar.com The method relies on the diffraction of an X-ray beam by the ordered atoms within a single crystal, producing a diffraction pattern that can be used to calculate a three-dimensional model of the molecule. anton-paar.com While it provides high-resolution structural information, X-ray crystallography has been challenging to apply to cyclotides because they are often recalcitrant to crystallization. researchgate.netuq.edu.au To date, there is no published X-ray crystal structure specifically for this compound. However, the successful crystallization of other cyclotides, such as varv F, has provided valuable insights into the solid-state conformation and interactions with surrounding water molecules. nih.govresearchgate.net

Computational modeling and molecular dynamics (MD) simulations are powerful tools used to complement experimental data and study the dynamic behavior of biomolecules. numberanalytics.com These methods use classical mechanics to simulate the movements of atoms and molecules over time, providing insights into conformational stability, flexibility, and interactions with other molecules, such as lipid membranes. numberanalytics.comresearchgate.net For cyclotides, MD simulations have been used to investigate their interactions with lipid bilayers, which is believed to be central to their biological activity. researchgate.net For instance, simulations of cycloviolacin O2 have shown that electrostatic attractions are a key driving force for its initial binding to membranes. researchgate.net Computational approaches such as molecular docking are also used to screen libraries of cyclotides against protein targets to predict potential inhibitors, as has been done for cycloviolacin O13 and O14 against bacterial proteins. biorxiv.orgnih.gov These in-silico studies help in understanding the structure-function relationships within the cyclotide family and guide the design of new therapeutic agents. researchgate.net

X-ray Crystallography Approaches for Solid-State Structure

Analysis of Backbone Loops and Their Conformational Flexibility in this compound

The structure of a cyclotide is defined by six conserved cysteine residues, and the backbone segments connecting them are referred to as loops 1-6. portlandpress.comnih.gov These loops are the primary sites of sequence variation among cyclotides and are crucial for their diverse biological activities. uq.edu.aunih.gov The specific amino acid sequence for this compound is GLPCGETCFTGKCYTPGCSCSYPICKKIN. uq.edu.au The composition of its six backbone loops is detailed in the table below.

LoopSequenceResidue CountLocation (between Cysteines)
Loop 1 GET3Cys I - Cys II
Loop 2 TGKCYTPG8Cys II - Cys III
Loop 3 SCSY4Cys III - Cys IV
Loop 4 T1Cys IV - Cys V
Loop 5 SYPI4Cys V - Cys VI
Loop 6 KINGLP6Cys VI - Cys I

The conformational flexibility of the cyclotide framework has been investigated using computational methods such as molecular dynamics (MD) simulations. researchgate.netnih.govnih.gov These studies generally conclude that the CCK core of cyclotides is exceptionally rigid, a feature that contributes to their remarkable stability. uq.edu.au However, the backbone loops exhibit a degree of flexibility. uq.edu.auplos.org Loop 6 is often the largest and most flexible of the six loops. uq.edu.au

A key conformational feature of this compound is located in loop 5, which contains a proline residue. In Möbius cyclotides, this proline is associated with a cis-peptide bond that creates a 180° twist in the backbone, distinguishing it from the all-trans backbone of the bracelet subfamily. nih.govuq.edu.au This structural twist is a defining characteristic of the Möbius fold. The flexibility of these loops, combined with the stable scaffold, allows cyclotides to present a variety of amino acid side chains, which is critical for their interaction with molecular targets like cell membranes. nih.govgoldaruco.com

Identification and Role of Conserved Residues in this compound Structure

Despite the significant sequence variation observed in the loops, cyclotides feature several highly conserved residues that are critical for maintaining their characteristic structure and stability. nih.govuq.edu.au

Conserved Residue/MotifLocation in this compoundStructural Role
Six Cysteine Residues Cys-4, Cys-8, Cys-15, Cys-19, Cys-21, Cys-26Form three disulfide bonds (I-IV, II-V, III-VI) creating the cyclic cystine knot (CCK) motif, which provides exceptional chemical, thermal, and enzymatic stability. rcsb.orgportlandpress.com
Glutamic Acid (Glu) Glu-5 (in Loop 1)This highly conserved residue plays a key structural role by coordinating a network of hydrogen bonds that stabilize the fold, particularly the interaction with residues in loop 3. rcsb.orgresearchgate.netpdbj.org
Proline (Pro) Pro-24 (in Loop 5)Characteristic of Möbius cyclotides, this residue induces a cis-peptide bond, creating a backbone twist that defines the subfamily's topology. nih.govuq.edu.au
Asparagine (Asn) / Aspartic Acid (Asp) N/A (in Loop 6 of precursor)A conserved Asn or Asp residue at the C-terminus of the cyclotide domain in the precursor protein is essential for the enzymatic post-translational cyclization of the peptide backbone. nih.govuq.edu.au

The six cysteine residues are the most defining feature, forming a knotted arrangement of disulfide bonds (Cys I-IV, Cys II-V, Cys III-VI) that is the cornerstone of the cyclotide framework. portlandpress.comdiva-portal.org This CCK motif is responsible for the family's hallmark stability against proteolytic degradation. rcsb.orgnih.gov

Another almost universally conserved residue is a glutamic acid (Glu) in loop 1. nih.gov In this compound, this is Glu-5. Structural studies on other cyclotides, like cycloviolacin O2, have shown that this Glu residue is not primarily for direct interaction with biological targets but is crucial for structural integrity. rcsb.orgpdbj.org It forms key hydrogen bonds that stabilize the orientation of the loops, and its chemical modification disrupts these interactions, leading to a loss of biological activity. rcsb.orgnih.gov

For Möbius cyclotides like this compound, the proline residue in loop 5 (Pro-24) is a critical conserved feature that dictates the subfamily's unique twisted conformation. nih.govresearchgate.net Additionally, a conserved asparagine or aspartic acid residue is typically found in loop 6 of cyclotide precursors and is recognized by the asparaginyl endopeptidase responsible for catalyzing the final head-to-tail cyclization step. nih.govuq.edu.au

Biosynthesis and in Planta Expression of Cycloviolacin O16

Gene Encoding and Precursor Protein Architecture

Cyclotides like Cycloviolacin O16 are true gene products, synthesized ribosomally from larger precursor proteins. ias.ac.in The genes encoding these precursors typically contain multiple domains. Analysis of cyclotide precursor genes, such as those for kalata B1, reveals a conserved structure that is fundamental to the biosynthesis of all cyclotides, including those from Viola odorata. nih.gov

The general architecture of a cyclotide precursor protein is as follows:

An N-terminal endoplasmic reticulum (ER) signal peptide, which directs the nascent protein into the secretory pathway. nih.govanu.edu.au

An N-terminal propeptide (NTPP). ias.ac.in

One or more cyclotide domains, which are the sequences that will become the mature cyclic peptide. ias.ac.innih.gov In some cases, a single gene can encode for multiple, different cyclotides. ias.ac.in

N-terminal repeat (NTR) regions that flank the cyclotide domains. ias.ac.innih.gov

A short hydrophobic C-terminal tail (CTR) region following the final cyclotide domain. ias.ac.innih.gov

This multi-domain structure, particularly the repetition of the cyclotide domain, allows for the production of a diverse array of cyclotides from a single transcript. ias.ac.in The precursor protein for this compound is expected to follow this conserved architecture, guiding it through the necessary cellular compartments for its maturation.

Table 1: General Architecture of a Cyclotide Precursor Protein

DomainFunction
ER Signal PeptideTargets the precursor protein to the endoplasmic reticulum. nih.govanu.edu.au
N-Terminal Propeptide (NTPP)Part of the N-terminal region that targets the precursor to the vacuole. ias.ac.inanu.edu.au
N-Terminal Repeat (NTR)Flanking region upstream of the mature cyclotide domain. nih.gov
Mature Cyclotide DomainThe amino acid sequence that forms the final, mature cyclotide. nih.gov
C-Terminal Tail (CTR)Short hydrophobic region downstream of the cyclotide domain. nih.gov

Post-Translational Modifications Leading to this compound Maturation

The maturation of this compound from its linear precursor involves several critical post-translational modifications (PTMs). These modifications are essential for achieving the unique cyclic and knotted structure that defines cyclotides. The primary PTMs are oxidative folding to form the three disulfide bonds and backbone cyclization. acs.orgnih.gov

The process begins after the precursor protein is translated on ribosomes. acs.org The ER signal peptide directs it into the endoplasmic reticulum, where it is cleaved. ias.ac.inanu.edu.au Within the ER, the crucial process of oxidative folding occurs, leading to the formation of the three signature disulfide bonds that create the cystine knot motif. acs.org Following folding, the precursor is transported through the Golgi apparatus and eventually to the vacuole. acs.org It is within the vacuole that the final steps of maturation—excision of the mature domain and head-to-tail cyclization—take place. acs.orgnih.gov While other PTMs like glycosylation have been reported for some cyclotides, it is the disulfide bond formation and backbone cyclization that are the defining modifications for this class of peptides. uq.edu.au

Mechanisms of Backbone Cyclization and Disulfide Bond Formation in this compound Biosynthesis

The formation of the characteristic cyclic cystine knot (CCK) motif of this compound is a two-stage process involving disulfide bond formation and backbone cyclization. acs.org

Disulfide Bond Formation: This process occurs in the endoplasmic reticulum. acs.org The folding of the cyclotide domain and the correct pairing of the six conserved cysteine residues (forming bonds in a I-IV, II-V, III-VI pattern) are facilitated by enzymes known as Protein Disulfide Isomerases (PDIs). acs.orgnih.gov This creates the knotted topology that provides exceptional stability to the molecule. acs.org

Backbone Cyclization: After transport to the vacuole, the folded cyclotide domain is excised from its precursor protein and its backbone is cyclized. acs.org This reaction is a transpeptidation event catalyzed by a specific type of protease. nih.gov The enzyme recognizes and cleaves the precursor protein C-terminal to a highly conserved asparagine (Asn) or aspartic acid (Asp) residue located at the end of the mature cyclotide domain. nih.govuq.edu.au This cleavage results in the formation of an acyl-enzyme intermediate, which is then resolved by a nucleophilic attack from the N-terminal amino group of the same peptide, forming the cyclic peptide bond and releasing the flanking pro-peptides. nih.gov

Enzymatic Machinery and Proteases Involved in this compound Processing

The biosynthesis of this compound is dependent on a specific set of enzymes that catalyze the crucial post-translational modifications.

Protein Disulfide Isomerases (PDIs): Located in the endoplasmic reticulum, these enzymes are essential for catalyzing the oxidative folding of the cyclotide precursor, ensuring the correct formation of the three disulfide bonds that form the cystine knot. acs.orgnih.gov

Asparaginyl Endopeptidases (AEPs): These proteases are the key players in the final maturation step. nih.gov AEPs, which are commonly found in plants and often involved in processing seed storage proteins, are responsible for both the excision of the mature cyclotide domain from its precursor and the subsequent head-to-tail ligation (cyclization). nih.govanu.edu.au The AEP recognizes the conserved Asn/Asp residue at the C-terminus of the cyclotide domain, which is essential for the cleavage and transpeptidation reaction that results in a circular backbone. nih.govnih.gov The co-expression of a cyclizing AEP has been shown to enable the efficient production of cyclic peptides in plants. nih.gov

Table 2: Key Enzymes in Cyclotide Biosynthesis

EnzymeCellular LocationRole in Biosynthesis
Protein Disulfide Isomerase (PDI)Endoplasmic ReticulumCatalyzes oxidative folding and disulfide bond formation. acs.orgnih.gov
Asparaginyl Endopeptidase (AEP)VacuoleExcises the mature peptide and catalyzes backbone cyclization. acs.orgnih.govnih.gov

Factors Influencing this compound Expression and Diversity in Plant Tissues

The expression and accumulation of cyclotides, including this compound, in Viola odorata are not static but are influenced by a variety of internal and external factors. This variability is a significant aspect of the chemical ecology of the plant.

Tissue-Specific Expression: Cyclotide content can vary significantly between different parts of the plant. For instance, studies on V. odorata have identified different cyclotide profiles in the aerial parts versus the roots. nih.gov In one study, 30 different cyclotides were identified from the aerial parts and roots, with Cycloviolacin O25 being found only in the roots. nih.govportlandpress.com

Environmental and Geographical Factors: The geographical location where a plant grows can have a profound impact on its cyclotide profile. researchgate.net Viola odorata plants found in different regions of India, for example, express different suites of cyclotides. researchgate.net Seasonal changes are also known to alter the cyclotide patterns in plants. researchgate.netplazi.org

Biotic and Abiotic Stress: Plant hormones associated with stress responses, such as jasmonic acid (JA), can trigger the production of certain cyclotides, suggesting a role in plant defense. researchgate.net While some studies on other cyclotide-producing plants showed no response to external stimuli, others have demonstrated that peptide production can be an induced response to factors like herbivory. researchgate.net This suggests that the expression of this compound could be upregulated in response to pests or pathogens, consistent with the proposed defense function of cyclotides. nih.gov

This natural diversity and variable expression highlight the role of cyclotides as a dynamic chemical defense system that can be tailored to specific tissues and environmental challenges. nih.gov

Mechanistic Investigations of Cycloviolacin O16 and Cycloviolacin Type Cyclotide Bioactivity

Membrane Interaction and Disruption Mechanisms

The primary mechanism of action for many cyclotides, including those of the cycloviolacin class, involves the targeting and disruption of cellular membranes. researchgate.netsb-peptide.commdpi.com This interaction is a critical determinant of their cytotoxic, antimicrobial, and other biological effects. researchgate.netresearchgate.net

Specificity of Interaction with Lipid Membrane Components (e.g., Phosphatidylethanolamine)

A key feature of cyclotide bioactivity is their specific interaction with certain lipid components of the cell membrane. Research has consistently shown that cyclotides, including the related and well-studied Cycloviolacin O2 (CyO2), exhibit a strong preference for membranes containing phosphatidylethanolamine (B1630911) (PE) headgroups. researchgate.netproteomexchange.orgresearchgate.net This specificity is a conserved feature across a broad range of cyclotides. researchgate.net

Studies using model membranes and lipid vesicles have demonstrated that the presence of PE significantly enhances the binding and disruptive activity of cyclotides. researchgate.netchemrxiv.org For instance, Cycloviolacin O2 has been shown to preferentially extract PE lipids from membranes, leading to their disruption. researchgate.netcore.ac.uk This selective interaction is thought to be a major contributor to the targeting of specific cell types, such as cancer cells and bacteria, which often have different lipid compositions in their outer membranes compared to normal mammalian cells. nih.govmdpi.com The interaction is not limited to simple adsorption; hydrophobic residues of the cyclotide can insert deeply into the hydrophobic core of the membrane, forming stable complexes. researchgate.net

Hypotheses and Research on Pore Formation and Membrane Integrity Perturbation

Following the initial binding to the membrane, cyclotides are believed to disrupt membrane integrity through the formation of pores or other membrane-destabilizing structures. researchgate.netchemrxiv.orgproteopedia.org The proposed mechanism often involves the aggregation or oligomerization of cyclotide monomers on the membrane surface. chemrxiv.orgnih.gov

Several hypotheses exist regarding the precise nature of these pores. One model suggests that cyclotides form multimeric, channel-like structures that allow the leakage of ions and other small molecules, leading to a loss of cellular homeostasis and eventual cell death. proteopedia.orgresearchgate.net SYTOX Green uptake assays, which measure membrane permeabilization, have provided evidence for the pore-forming ability of cyclotides like CyO2 in various cell types, including cancer cells and bacteria. sb-peptide.comnih.govresearchgate.net

Another proposed mechanism is lipid extraction, where cyclotides pull lipid molecules out of the bilayer, causing significant structural damage. chemrxiv.orgcore.ac.uk This process is facilitated by the hydrophobic patches on the cyclotide surface. chemrxiv.org The exact mechanism of membrane disruption can vary depending on the specific cyclotide, its concentration, and the composition of the target membrane. chemrxiv.org

Elucidation of Molecular Targets and Ligand-Binding Dynamics

While the primary target of many cyclotides is the cell membrane, research is ongoing to identify other potential molecular targets and to understand the dynamics of their interactions.

Biophysical Characterization of Cycloviolacin O16 Interactions with Cellular Components

Biophysical techniques have been instrumental in characterizing the interactions of cyclotides with membrane components. Surface plasmon resonance (SPR) has been used to measure the binding affinity of cyclotides to lipid bilayers, confirming the preferential interaction with PE-containing membranes. proteomexchange.org Nuclear magnetic resonance (NMR) spectroscopy has provided high-resolution structural information on cyclotides and their complexes with membrane mimetics, revealing the specific residues involved in the interaction. rcsb.orgportlandpress.com

Fluorescence microscopy and dye leakage assays have been employed to visualize and quantify membrane permeabilization, demonstrating the rapid, concentration-dependent disruption of both cell membranes and artificial liposomes by cyclotides like CyO2. sb-peptide.com These studies have also highlighted a degree of selectivity, with some cyclotides showing greater disruptive activity towards cancer cells compared to normal cells. sb-peptide.comresearchgate.net

Computational Approaches for Predicting and Analyzing Molecular Interactions

Computational methods, particularly molecular dynamics (MD) simulations, have become powerful tools for investigating the molecular interactions of cyclotides. researchgate.netresearchgate.net These simulations provide atomic-level insights into how cyclotides bind to and perturb lipid bilayers. researchgate.net

MD simulations of CyO2 have shown that it forms stable complexes with PE-containing membranes, with its hydrophobic residues inserting into the lipid core. researchgate.net These computational studies have also been used to predict the binding energies of different cyclotides to various target proteins and to identify potential inhibitors. researchgate.netbiorxiv.orgnih.gov For instance, virtual screening of a cyclotide library has been used to identify potential inhibitors of bacterial neuraminidase. researchgate.netbiorxiv.org Such computational efforts are crucial for accelerating the discovery and design of new cyclotide-based therapeutic agents. researchgate.netnih.gov

Role of Electrostatic Interactions and Hydrophobic Surface Patches in this compound Activity

The bioactivity of cyclotides is governed by a combination of electrostatic and hydrophobic interactions. core.ac.uknih.gov The amphipathic nature of these molecules, with distinct regions of charged and hydrophobic residues, is crucial for their function. core.ac.uk

Electrostatic interactions are often the initial driving force for the binding of cyclotides to the negatively charged surfaces of bacterial or cancer cell membranes. researchgate.netcore.ac.ukaps.org The positively charged residues on the cyclotide surface are attracted to the anionic components of the target membrane. researchgate.netcore.ac.uk Chemical modification of these charged residues has been shown to significantly impact the biological activity of cyclotides, confirming the importance of electrostatics. sb-peptide.comcore.ac.ukresearchgate.net

Following the initial electrostatic attraction, hydrophobic interactions play a key role in the insertion of the cyclotide into the membrane and its subsequent disruption. researchgate.netnih.gov All cyclotides possess a surface-exposed hydrophobic patch, which is critical for their bioactivity. researchgate.netnih.govnih.gov The size and nature of this hydrophobic patch can influence the potency of the cyclotide. researchgate.netnih.gov In bracelet cyclotides like the cycloviolacins, this hydrophobic patch is primarily formed by residues in loops 2 and 3, whereas in Möbius cyclotides, it is located in loops 5 and 6. nih.govnih.govuq.edu.au This hydrophobic surface facilitates the partitioning of the cyclotide into the lipid bilayer, leading to the disruption of membrane integrity. researchgate.netnih.gov

Influence of Specific Amino-Acid Residues on Mechanistic Pathways

Following a comprehensive review of scientific literature, no specific studies detailing the influence of individual amino acid residues on the mechanistic pathways of this compound through mutagenesis or targeted substitution have been identified. Research in the field has predominantly focused on other members of the cyclotide family, such as Cycloviolacin O2 and Kalata B1, to elucidate structure-activity relationships.

The amino acid sequence of this compound has been determined and is available in public databases. uniprot.orgdbaasp.org

Table 1: Amino Acid Sequence of this compound

Name Sequence Length UniProt ID

This interactive table provides the primary amino acid sequence for this compound. uniprot.orgdbaasp.org

While direct experimental data on this compound is lacking, studies on related cyclotides provide insights into which residues are generally critical for the bioactivity of this class of peptides. For instance, research on Cycloviolacin O2 has highlighted the critical role of a conserved glutamic acid residue in its cytotoxic and anthelmintic activities. nih.gov Methylation of this residue in Cycloviolacin O2 led to a significant decrease in its biological function. nih.gov

Furthermore, lysine-scanning mutagenesis performed on the prototypic cyclotide Kalata B1 has revealed that the position and number of positively charged residues can significantly modulate bioactivity. nih.gov The introduction of lysine (B10760008) at certain positions enhanced nematocidal activity, whereas substitutions at other locations were detrimental. nih.gov These studies underscore the importance of specific hydrophobic and charged residues in mediating the interaction of cyclotides with cell membranes, a key step in their mechanism of action. goldaruco.comxiahepublishing.comoup.com

Although these general principles derived from other cyclotides are likely applicable to this compound, specific experimental validation is required. Without studies involving the direct modification of this compound's amino acid sequence, the precise contribution of each of its residues to its mechanistic pathway remains undetermined.

Synthetic and Engineering Approaches for Cycloviolacin O16 and Its Analogues

Chemical Synthesis Methodologies for Cycloviolacin O16

The chemical synthesis of cyclotides like this compound is a multi-step process that involves the initial assembly of the linear peptide chain, followed by backbone cyclization and oxidative folding to form the correct three-dimensional structure. uq.edu.au

The initial step in the chemical synthesis of this compound is the assembly of its linear peptide precursor using Solid-Phase Peptide Synthesis (SPPS). nih.govnih.gov This well-established technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. uq.edu.au Both Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies can be employed for SPPS. uq.edu.au

The Fmoc-based approach is often preferred due to its use of milder reagents. uq.edu.au In this method, the peptide chain is assembled on a highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin. nih.govrsc.org This allows for the cleavage of the final linear peptide from the resin while keeping the side-chain protecting groups intact, which is crucial for the subsequent cyclization step. nih.govrsc.org Microwave-assisted Fmoc-SPPS has also been developed to enhance the efficiency of synthesizing cyclotide precursors, including those from the bracelet subfamily like Cycloviolacin O2, a close relative of O16. diva-portal.org

A key consideration in the SPPS of cyclotide precursors is the generation of a C-terminal thioester, which is often required for efficient backbone cyclization via native chemical ligation. nih.govresearchgate.net While Boc chemistry readily accommodates the incorporation of C-terminal thioesters, Fmoc-based strategies require specialized linkers or post-synthesis modifications due to the instability of the thioester group to the piperidine (B6355638) used for Fmoc deprotection. nih.govnih.govresearchgate.net

Once the linear precursor of this compound is synthesized, the next critical step is the formation of the circular peptide backbone. Several methods exist for this head-to-tail cyclization, with Native Chemical Ligation (NCL) being one of the most robust and widely used. researchgate.netresearchgate.netwikipedia.org

NCL involves the reaction between an N-terminal cysteine residue and a C-terminal thioester on an unprotected peptide chain. wikipedia.org This reaction proceeds via a chemoselective transthioesterification to form a thioester-linked intermediate, which then undergoes a spontaneous and irreversible S-to-N acyl shift to form a native peptide bond at the ligation site. wikipedia.orgresearchgate.net This method is highly efficient and can be performed in aqueous buffers at physiological pH. researchgate.net The requirement for an N-terminal cysteine residue is a key design consideration when planning the synthesis. nih.govresearchgate.net

Alternative cyclization strategies include:

Direct Head-to-Tail Coupling: This method involves the use of standard peptide coupling reagents, such as HATU/DIPEA, to ligate the N- and C-termini of a fully side-chain protected linear peptide in solution. rsc.orgfrontiersin.org

Protease-Mediated Ligation: Enzymes like trypsin can be used to catalyze the formation of the peptide bond between the C- and N-termini. mdpi.comresearchgate.net This approach has been successfully applied to other cyclotides, such as MCoTI-II. nih.govmdpi.com Butelase 1 is another highly efficient peptide ligase, but its recombinant production remains a challenge. researchgate.net

Thia-Zip Ligation: This mechanism involves a stepwise ring expansion of thiolactone intermediates, culminating in an S-N acyl shift to form the final amide bond. researchgate.netacs.org

Cyclization MethodKey Features
Native Chemical Ligation (NCL) Requires an N-terminal Cys and a C-terminal thioester. Highly chemoselective and performed in aqueous buffer at neutral pH. researchgate.netwikipedia.org
Direct Head-to-Tail Coupling Uses standard coupling reagents on side-chain protected peptides. rsc.orgfrontiersin.org
Protease-Mediated Ligation Employs enzymes like trypsin or butelase 1 to catalyze cyclization. researchgate.netmdpi.comresearchgate.net
Thia-Zip Ligation Involves stepwise ring expansion of thiolactone intermediates. researchgate.netacs.org

The final and often most challenging step in the chemical synthesis of this compound is oxidative folding. This process involves the formation of the three specific disulfide bonds that create the characteristic cystine knot motif. The correct pairing of the six cysteine residues is crucial for the peptide's stability and biological activity. nih.gov

The oxidative folding of cyclotides, particularly those of the bracelet subfamily, can be challenging due to their tendency to form aggregates and misfolded isomers. uq.edu.aunih.gov The folding process is typically carried out in a redox buffer containing a mixture of reduced and oxidized glutathione (B108866) (GSH/GSSG) or other thiol reagents. nih.gov The conditions of this buffer, including pH, temperature, and the presence of additives, are critical and often require extensive optimization. nih.govdiva-portal.org

For Cycloviolacin O2, a closely related bracelet cyclotide, optimized folding conditions were developed that included the use of co-solvents like isopropanol (B130326) and non-ionic detergents. nih.govdiva-portal.orgmdpi.com These conditions helped to minimize aggregation and favor the formation of the native disulfide connectivity. nih.gov The folding pathway of bracelet cyclotides tends to proceed through a homogenous three-disulfide intermediate, which is different from the more heterogeneous intermediates observed for Möbius cyclotides. diva-portal.org The order of cyclization and oxidation can also significantly impact the final yield of correctly folded peptide, with pre-organization through backbone cyclization generally being essential for acceptable folding yields of cyclotides. uq.edu.aunih.gov

Strategies for Backbone Cyclization (e.g., Native Chemical Ligation)

Recombinant Production Systems for this compound and Mutants

While chemical synthesis is a powerful tool, recombinant production offers an alternative and often more cost-effective method for producing cyclotides and their mutants, especially for applications requiring larger quantities or isotopic labeling. nih.gov

Recombinant production of cyclotides like this compound typically involves expressing a precursor protein in a host organism, such as E. coli. nih.govnih.gov This precursor protein is designed to contain the linear sequence of the cyclotide, often flanked by inteins or other processing elements that facilitate backbone cyclization. mdpi.comnih.gov

One common strategy is intein-mediated protein ligation. In this approach, the cyclotide precursor is expressed as a fusion with an intein, a protein domain that can self-catalyze its excision and ligate the flanking protein sequences. mdpi.comnih.gov Split-intein systems have also been successfully used for the recombinant expression of cyclotides. nih.gov

Another approach involves the use of asparaginyl endopeptidases (AEPs), the enzymes responsible for cyclotide cyclization in plants. nih.gov Recombinantly produced AEPs, such as butelase-1, have been shown to efficiently cyclize linear cyclotide precursors in vitro. nih.gov

A significant advantage of recombinant production is the ease of creating mutants of this compound. By simply modifying the DNA sequence encoding the cyclotide, researchers can introduce specific amino acid substitutions to probe structure-activity relationships or to engineer novel functionalities. Furthermore, recombinant expression in minimal media allows for the inexpensive incorporation of stable isotopes like ¹⁵N and ¹³C, which is invaluable for structural studies using nuclear magnetic resonance (NMR) spectroscopy. nih.gov

This compound as a Peptide Scaffold for Molecular Grafting

The exceptional stability and tolerance to sequence variation make the cyclotide framework, including that of this compound, an ideal scaffold for molecular grafting. thieme-connect.comrsc.orgsci-hub.se This technique involves replacing one of the native loops of the cyclotide with a bioactive peptide epitope. rsc.orgresearchgate.net The goal is to confer the biological activity of the grafted epitope onto the highly stable and proteolytically resistant cyclotide framework. thieme-connect.comresearchgate.net

Successful grafting of an exogenous sequence into the this compound framework requires careful consideration of several design principles to ensure that the resulting hybrid peptide retains the structural integrity of the cyclotide core and the biological activity of the inserted epitope.

Loop Selection: The six loops connecting the cysteine residues of the cyclotide framework are the primary sites for grafting. sci-hub.se The choice of loop depends on the size and desired orientation of the epitope. Loops 2, 3, 5, and 6 have all been successfully used for grafting in various cyclotides. researchgate.net

Epitope Size: The size of the grafted epitope can range from a single amino acid to over 20 residues. sci-hub.se However, larger grafts can sometimes interfere with the proper folding of the cyclotide scaffold. rsc.org

Preservation of the Cystine Knot: It is crucial that the grafted sequence does not disrupt the formation of the three essential disulfide bonds that form the cystine knot. In some cases, cysteine residues can be incorporated into the grafted epitope to maintain the native disulfide connectivity. sci-hub.se

Structural Compatibility: The grafted sequence should be structurally compatible with the cyclotide framework. Computational modeling can be a useful tool to predict the structure of the grafted cyclotide and to identify potential steric clashes or unfavorable interactions.

Folding Considerations: The introduction of an exogenous sequence can significantly impact the oxidative folding of the cyclotide. rsc.org It is known that bracelet cyclotides are generally more difficult to fold in vitro than Möbius or trypsin inhibitor cyclotides. uq.edu.ausci-hub.se Therefore, the design of grafted bracelet cyclotides like this compound may require particular attention to sequences that promote efficient folding. For instance, strategic mutations, such as replacing specific residues with those found in more readily folding cyclotides, have been shown to improve folding yields. uq.edu.au

By adhering to these principles, researchers can leverage the this compound scaffold to create novel, highly stable peptide-based therapeutics and research tools with a wide range of potential applications. thieme-connect.comrsc.org

Structural Integrity and Functional Modulation of Engineered this compound Analogues

This compound belongs to the Möbius subfamily of cyclotides, a class of plant-derived peptides characterized by their unique head-to-tail cyclized backbone and a knotted arrangement of three disulfide bonds. portlandpress.comntu.edu.sg This intricate architecture, known as the cyclic cystine knot (CCK), is the cornerstone of its exceptional stability and provides a robust scaffold for synthetic and engineering endeavors. nih.govacs.org The structural integrity of this compound is paramount to its biological function, and understanding this foundation is critical for the rational design of analogues with modulated or novel activities.

The structural integrity of this compound is conferred by the CCK motif, which consists of the cyclic peptide backbone and three interlocking disulfide bonds. diva-portal.org These bonds form a knotted structure where two of the disulfide bridges and their connecting backbone segments create a ring, which is threaded by the third disulfide bond. diva-portal.org This topology imparts extraordinary resilience against physical, chemical, and biological degradation, including high temperatures, pH extremes, and proteolytic enzymes. nih.govresearchgate.net The CCK motif is also crucial for maintaining the three-dimensional structure of the peptide upon interaction with biological targets, preventing potential structural rearrangements. acs.orgresearchgate.net

The engineering of this compound analogues involves targeted modifications to its amino acid sequence to alter its functional properties. While specific engineering studies on this compound are not extensively detailed in the literature, principles of functional modulation can be derived from studies on closely related cyclotides, such as Cycloviolacin O2 and the prototypic cyclotide Kalata B1. These studies provide a framework for how the bioactivity of this compound could be rationally modified.

Key strategies for functional modulation include:

Modification of Hydrophobic Patches: The hydrophobic surface areas of cyclotides are crucial for their interaction with cell membranes, which is often the basis for their cytotoxic and antimicrobial effects. diva-portal.orgnih.gov Engineering studies on Kalata B1 have shown that replacing residues within its hydrophobic patch with polar or charged amino acids can abolish undesired hemolytic activity. nih.gov Crucially, these grafted analogues retained the native, stable cyclotide fold, demonstrating that it is possible to decouple specific activities from the core scaffold. nih.gov This suggests that the surface hydrophobicity of this compound could be engineered to fine-tune its target specificity and reduce off-target effects.

Preservation of the Structural Framework: The cyclic backbone and the intact cystine knot are indispensable for the biological function of cyclotides. acs.org Research on analogues of the cyclotide T20K, where the cystine knot was partially or completely reduced, showed a corresponding loss of immunosuppressive function. acs.org Similarly, acyclic versions of cyclotides are typically inactive. nih.govacs.org This underscores that for any engineered analogue of this compound to be successful, the modifications must not compromise the integrity of the core CCK scaffold.

The table below summarizes key research findings on the structural modification of cyclotides, which are instructive for the potential engineering of this compound.

Parent CyclotideStructural ModificationKey Finding/Functional ImpactReference
Cycloviolacin O2Chemical modification of charged lysine (B10760008) and glutamic acid residues.The single glutamic acid residue was found to be critical for anthelmintic activity. Masking positive charges reduced antimicrobial activity, while masking the negative charge led to a near-total loss of activity. nih.govacs.orgacs.org
Kalata B1Replacement of hydrophobic residues in loop 5 with polar/charged residues.The engineered analogues lost the hemolytic activity of the parent molecule but retained the stable, native-like cyclotide fold. This shows that activity can be modulated without disrupting structural integrity. nih.gov
T20K (Cyclotide)Partial or complete reduction of the cystine knot disulfide bonds; synthesis of an acyclic analogue.Analogues with a disrupted cystine knot or a linearized backbone were inactive, confirming that the intact CCK framework is essential for biological function. acs.org

Advanced Analytical and Characterization Methodologies in Cycloviolacin O16 Research

High-Resolution Chromatographic Techniques for Isolation and Purity Assessment

The isolation and purification of Cycloviolacin O16 from its natural source, Viola odorata, is a multi-step process that heavily relies on high-resolution chromatographic techniques. nih.govnih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone of this process, effectively separating cyclotides from complex plant extracts. contractlaboratory.comjocpr.com

Initial extraction from plant material is typically followed by solid-phase extraction (SPE) to enrich the cyclotide fraction. contractlaboratory.comfrontiersin.org Subsequently, preparative and semi-preparative RP-HPLC are employed for fine purification. frontiersin.orgacs.org The purity of the isolated this compound is then rigorously assessed using analytical RP-HPLC, often coupled with UV spectroscopy at wavelengths of 215, 254, and 280 nm, to ensure a purity of greater than 95%. acs.orgnih.gov The complexity of cyclotide mixtures in plant extracts can sometimes lead to co-elution, necessitating multi-dimensional liquid chromatography (MDLC) for complete separation. frontiersin.orgresearchgate.net

Table 1: Chromatographic Techniques in this compound Research

TechniquePurposeKey Features
Solid-Phase Extraction (SPE)Initial sample cleanup and enrichment of cyclotides.Utilizes C18 cartridges to capture cyclotides from crude extracts. frontiersin.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Isolation, purification, and purity assessment.Employs C18 columns with gradients of organic solvents like acetonitrile. contractlaboratory.comacs.org
Multi-Dimensional Liquid Chromatography (MDLC)Separation of complex, co-eluting cyclotide mixtures.Combines different column chemistries (e.g., C8 and C18) for enhanced resolution. researchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Sequence Verification

Mass spectrometry is an indispensable tool for the characterization of this compound, providing precise molecular weight determination and sequence information. contractlaboratory.com Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and electrospray ionization (ESI) MS are the most commonly used techniques. contractlaboratory.comacs.org

Initial analysis by MALDI-TOF MS of crude or partially purified extracts helps to identify the presence of peptides within the typical mass range of cyclotides (2500–4000 Da). nih.govacs.org To confirm the presence of the characteristic six cysteine residues that form the cystine knot, the sample is subjected to reduction and alkylation. This chemical modification results in a mass increase of 348 Da (58 Da for each of the six cysteines), providing strong evidence for a cyclotide structure. acs.orguq.edu.au

For de novo sequencing, the cyclic backbone of this compound must be linearized. This is typically achieved through enzymatic digestion with proteases such as trypsin or endoproteinase GluC, following the reduction and alkylation of disulfide bonds. acs.orgnih.gov The resulting linear peptide fragments are then subjected to tandem mass spectrometry (MS/MS) analysis. nih.govnih.gov The fragmentation patterns, specifically the b- and y-ion series, are manually or automatically analyzed to deduce the amino acid sequence. nih.govportlandpress.com

Table 2: Mass Spectrometry Data for this compound Analysis

Analysis StepTechniqueExpected ResultReference
Molecular Weight DeterminationMALDI-TOF MSIdentification of a mass signal corresponding to this compound. acs.org
Confirmation of Cysteine ContentReduction and Alkylation followed by MSA mass increase of 348 Da. acs.orgdiva-portal.org
Sequence VerificationEnzymatic Digestion and MS/MSGeneration of fragment ions (b- and y-series) to confirm the amino acid sequence. acs.orgnih.gov

Spectroscopic Methods for Conformational and Interaction Studies

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), are pivotal for elucidating the three-dimensional structure and conformational dynamics of this compound.

NMR spectroscopy provides detailed atomic-level information about the peptide's structure in solution. contractlaboratory.com Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign proton resonances and determine through-bond and through-space connectivities. portlandpress.comportlandpress.com These data, including nuclear Overhauser effect (NOE) distance restraints and J-coupling constants, are used to calculate the 3D structure of the cyclotide. portlandpress.comnih.gov NMR is also instrumental in studying the interactions of cyclotides with model membranes, such as detergent micelles, providing insights into their mechanism of action. nih.gov

Circular Dichroism (CD) spectroscopy is a valuable tool for monitoring the secondary structure and folding of cyclotides. contractlaboratory.com The characteristic β-sheet content of the cyclotide fold gives rise to a distinct CD spectrum. CD is also used to assess the structural integrity and thermal stability of these peptides. contractlaboratory.com

Table 3: Spectroscopic Methods for this compound Structural Analysis

TechniqueApplicationInformation Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy3D structure determination, conformational dynamics, interaction studies.Atomic coordinates, disulfide bond connectivity, protein-ligand interactions. contractlaboratory.comnih.gov
Circular Dichroism (CD) SpectroscopySecondary structure analysis, folding and stability assessment.Estimation of α-helix and β-sheet content, melting temperature. contractlaboratory.com

Advanced Computational Chemistry and Bioinformatics Tools for this compound Analysis

Computational chemistry and bioinformatics play an increasingly important role in the study of this compound and other cyclotides. unimib.it These tools complement experimental data and provide deeper insights into their structure, function, and evolution.

Bioinformatics databases, such as CyBase, are dedicated repositories for cyclotide sequences and related information, facilitating sequence comparison and identification. nih.govacs.org Transcriptome mining, using tools like BLAST, allows for the discovery of novel cyclotide precursor genes from plant RNA or DNA sequences. nih.govtandfonline.com This approach provides valuable information about the structure of precursor proteins and processing sites. nih.gov

Computational modeling and molecular dynamics (MD) simulations are used to predict and analyze the 3D structures of cyclotides. researchgate.netresearchgate.net These methods can be used to study the conformational flexibility of the cyclotide framework and to model their interactions with biological membranes at an atomic level. researchgate.net For instance, MD simulations have been used to investigate the interactions of Cycloviolacin O2 with different phospholipid bilayers, revealing the importance of electrostatic interactions and the role of specific lipid headgroups in binding. researchgate.net Furthermore, computational docking studies can predict the binding modes of cyclotides to their molecular targets. biorxiv.org

Table 4: Computational and Bioinformatic Tools in Cyclotide Research

Tool/ApproachPurposeApplication in this compound Research
CyBaseCyclotide sequence database.Sequence alignment and homology searching. acs.org
BLASTSequence similarity searching.Identification of cyclotide precursor genes from transcriptomic data. nih.gov
Molecular Dynamics (MD) SimulationsSimulating the motion and interaction of molecules over time.Studying conformational changes and membrane interactions. researchgate.net
Molecular DockingPredicting the binding orientation of molecules.Identifying potential binding sites and interactions with target proteins. biorxiv.org

Emerging Research Themes and Future Perspectives for Cycloviolacin O16

Elucidating the Full Complexity of Cycloviolacin O16 Biosynthetic Pathways

The biosynthesis of cyclotides, including this compound, is a sophisticated, multi-step process that begins with ribosomal synthesis and involves significant post-translational modifications. acs.org While the general pathway is understood, its full complexity is still an active area of investigation.

Cyclotides are ribosomally produced from larger precursor proteins encoded by dedicated genes, particularly within the Violaceae family, from which this compound is derived. pnas.orgdiva-portal.org These precursor proteins typically have a generic structure comprising an endoplasmic reticulum (ER) signal sequence, a pro-region, a highly conserved N-terminal repeat (NTR), the mature cyclotide domain, and a short C-terminal tail. diva-portal.orgfrontiersin.org Some precursors may contain multiple, sometimes varied, cyclotide domains. frontiersin.org

The key events in the biosynthetic pathway occur in different cellular compartments:

Transcription and Translation: The process starts in the nucleus with the transcription of the cyclotide gene, followed by translation on ribosomes.

ER Processing and Folding: The precursor protein is directed to the endoplasmic reticulum. diva-portal.org Here, it undergoes oxidative folding, where the crucial disulfide bonds that form the cystine knot are established. This process is catalyzed by enzymes known as Protein Disulfide Isomerases (PDIs), which can form, break, and shuffle disulfide bonds to ensure the correct knotted topology. diva-portal.orgnih.govencyclopedia.pubnih.gov

Vacuolar Processing and Cyclization: Following folding in the ER, the precursor is transported to the vacuole. nih.gov It is within this acidic environment that the final maturation steps occur. An essential enzyme, Asparaginyl Endopeptidase (AEP), plays a dual role. nih.govd-nb.info AEP recognizes and cleaves the peptide bond after a highly conserved Asparagine (Asn) or Aspartic acid (Asp) residue at the C-terminus of the cyclotide domain. nih.govscispace.com Subsequently, the same or a similar enzyme catalyzes a transpeptidation reaction, forming a new peptide bond between the original N- and C-termini of the mature domain, resulting in the final, stable cyclic structure. nih.govnih.gov

Research is ongoing to understand the precise orchestration of these events. For instance, while AEPs are critical for cyclization, some isoforms act as proteases while others have evolved ligase functionality, and the factors determining this switch are not fully known. oup.com Furthermore, the discovery that some plant families, like Fabaceae, utilize an entirely different genetic origin—embedding cyclotide domains within albumin precursors—suggests that multiple evolutionary pathways exist for producing these circular proteins. pnas.orgpnas.org Future research on this compound will likely focus on identifying the specific PDI and AEP isoforms in Viola species responsible for its maturation and exploring the regulatory mechanisms that control the expression and efficiency of its unique biosynthetic machinery.

StageCellular LocationKey EnzymesProcess
Gene Expression Nucleus / CytoplasmRNA Polymerase, RibosomesTranscription of the precursor gene and translation into a linear protein.
Folding Endoplasmic Reticulum (ER)Protein Disulfide Isomerase (PDI)Oxidative folding and formation of the three essential disulfide bonds creating the cystine knot. diva-portal.orgnih.gov
Processing & Cyclization VacuoleAsparaginyl Endopeptidase (AEP)Excision of the mature cyclotide domain from the precursor and head-to-tail cyclization via a transpeptidation reaction. nih.govnih.govacs.org

Developing Novel Methods for the Discovery and Characterization of New this compound Variants

The vast natural diversity of cyclotides, with estimates of over 150,000 unique sequences in the Violaceae family alone, presents a significant opportunity for discovering novel variants of this compound with potentially enhanced or new bioactivities. acs.orgdiva-portal.org Advancements in analytical and synthetic techniques are driving this discovery process.

Discovery Methods:

Transcriptome Mining and Peptidomics: A powerful approach combines nucleic acid sequencing (transcriptomics) with mass spectrometry-based protein analysis (peptidomics). acs.org By sequencing the transcriptome of a Viola species, researchers can identify precursor genes that encode for cyclotide variants. This genetic information is then used to create a database to search against mass spectrometry data from plant extracts, allowing for the rapid identification of the expressed mature peptides. acs.orgdiva-portal.org This dual approach has successfully uncovered hundreds of new cyclotides.

Mass Spectrometry (MS): Advanced MS techniques are central to characterizing cyclotides from complex plant extracts. High-resolution mass spectrometry provides accurate mass measurements, while tandem MS (MS/MS) is used to sequence the peptides. acs.org

Characterization and Synthesis of Variants:

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the three-dimensional structure of new cyclotide variants, confirming the correct cyclic cystine knot fold. pnas.org

Chemical and Chemoenzymatic Synthesis: Once a new variant is identified, its properties can be explored in greater detail through synthesis.

Solid-Phase Peptide Synthesis (SPPS): This chemical method allows for the creation of linear peptide precursors, which can then be folded and cyclized in vitro. uq.edu.au It also enables the systematic substitution of amino acids to probe structure-activity relationships.

Enzyme-Mediated Synthesis: Inspired by natural biosynthesis, researchers are using enzymes like AEPs and Sortase A as biotechnological tools for efficient peptide cyclization in vitro. uq.edu.auresearchgate.net These chemoenzymatic methods can be faster and more specific than purely chemical approaches. uq.edu.au

Recombinant Expression: For larger-scale production, new variants can be produced in host organisms like bacteria or plants. Co-expressing a cyclotide precursor gene with a suitable AEP gene in a non-native plant like Nicotiana benthamiana has been shown to be an efficient strategy for producing correctly cyclized peptides. oup.com

These evolving methods will accelerate the discovery of new this compound variants and facilitate the engineering of analogues with tailored properties for specific applications.

MethodApplicationKey Advantage
Transcriptomics & Peptidomics Discovery of natural variantsHigh-throughput identification of both gene and expressed peptide. acs.org
NMR Spectroscopy Structural characterizationProvides detailed 3D atomic-level structure. pnas.org
Solid-Phase Peptide Synthesis Creation of engineered variantsAllows precise control over the amino acid sequence for structure-function studies. uq.edu.au
Enzyme-Mediated Cyclization Efficient in vitro synthesisUses the specificity of enzymes like AEPs for rapid and clean cyclization reactions. uq.edu.au
Recombinant Expression Scalable productionEnables production of cyclotides in heterologous plant systems for agricultural or pharmaceutical supply. oup.com

Biotechnological Applications of this compound in Agricultural Pest Management

The natural function of cyclotides in plants is primarily host defense, and this compound is no exception. frontiersin.org Its inherent toxicity to various pests makes it a promising candidate for development as a bio-pesticide, offering a potentially more sustainable alternative to conventional chemical pesticides.

Research has demonstrated that this compound possesses significant anthelmintic (anti-worm) and larvicidal activities. researchgate.net Studies have shown its effectiveness against economically important nematode parasites in livestock, such as Haemonchus contortus and Trichostrongylus colubriformis. researchgate.netacs.org This activity is crucial as parasitic nematodes cause significant economic losses in the agricultural sector. The mechanism of action is believed to involve the disruption of the pest's cell membranes, a mode of action common to many cyclotides. pnas.orgacs.org

The potential applications in agriculture are twofold:

Direct Application: Purified or enriched extracts containing this compound could be formulated into sprayable biopesticides.

Transgenic Crops: A more advanced strategy involves genetically engineering crop plants to produce this compound themselves. acs.org By introducing the genes for the cyclotide precursor and the necessary processing enzymes (like AEPs), crops could gain a built-in, inheritable resistance to specific pests. oup.comacs.org This approach could reduce the need for external pesticide applications, lowering both costs and environmental impact.

The stability of the cyclotide framework makes this compound particularly well-suited for agricultural use, as it can withstand harsh environmental conditions and enzymatic degradation that would destroy typical peptides. nih.gov

Compound/ClassTarget Pest(s)Observed BioactivityReference(s)
This compound Haemonchus contortus, Trichostrongylus colubriformis (Nematode parasites)Anthelmintic activity researchgate.netacs.org
Cycloviolacin O-series (including O2, O3, O8, O13, O14, O15)Haemonchus contortus, Trichostrongylus colubriformisAnthelmintic / Larvicidal activity researchgate.netacs.org
Cyclotides (General) Lepidopteran larvae (e.g., Helicoverpa species), Nematodes, MollusksInsecticidal, Nematocidal, Molluscicidal pnas.org

Exploring the Broader Chemical Biology of this compound for Fundamental Insights

Beyond its direct applications, this compound serves as a powerful tool in chemical biology for understanding fundamental biological processes. Its defining features—the cyclic backbone, the cystine knot, and its interaction with biological membranes—make it an excellent molecular probe. scispace.com

The primary mechanism of action for the bioactivities of many cyclotides, including those in the Cycloviolacin class, is the targeted disruption of cellular membranes. pnas.org They selectively bind to phospholipid components in the cell membrane, insert themselves into the lipid bilayer, and cause a loss of membrane integrity, leading to cell death. scispace.compnas.org Research into how the specific sequence and structure of this compound dictate its membrane-binding affinity and selectivity can provide fundamental insights into peptide-lipid interactions. This knowledge is not only crucial for understanding its pesticidal function but can also be leveraged in drug design to target specific cell types.

Furthermore, studying the biosynthesis of this compound offers a window into complex cellular processes like enzymatic catalysis and protein folding. scispace.com Understanding how AEPs can function as ligases rather than proteases, and how PDIs efficiently fold a peptide into a complex knotted structure, provides valuable lessons for protein engineering and synthetic biology. nih.govd-nb.infouq.edu.au These enzymes themselves are becoming valuable biotechnological tools. uq.edu.au

Future research will likely use chemically modified or synthetic versions of this compound as probes to:

Map the specific lipid components it recognizes in pest membranes.

Elucidate the precise structural changes that occur upon membrane binding.

Serve as a stable scaffold for grafting other bioactive peptide sequences, thereby creating novel molecules with redirected functions. scispace.com

By exploring the chemical biology of this compound, scientists can uncover basic principles of protein structure, enzyme function, and membrane biophysics, paving the way for innovations in both agriculture and medicine.

Q & A

Q. What are the primary structural characteristics of Cycloviolacin O16 that underpin its bioactivity?

To elucidate this compound's structure-activity relationship, researchers should employ nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to resolve its cyclic cystine-knot motif and disulfide bond topology. Comparative analysis with homologous cycloviolacins (e.g., O2) can identify conserved residues critical for membrane interaction .

Q. How is this compound’s antiviral activity assessed in vitro, and what validation methods ensure reproducibility?

Standardized plaque reduction assays or TCID₅₀ (50% tissue culture infectious dose) protocols are used, with positive controls (e.g., enfuvirtide for HIV-1) and vehicle controls. Replicate experiments (n ≥ 3) and statistical validation (e.g., IC₅₀ calculations via nonlinear regression) are critical. Data should align with CONSORT-EHEALTH guidelines for transparency .

Q. What methodologies are recommended for isolating and purifying this compound from plant sources?

Reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) is standard. Purity (>95%) should be confirmed via MALDI-TOF mass spectrometry and analytical HPLC. Secondary structure integrity can be validated using circular dichroism (CD) spectroscopy .

Q. How do researchers investigate this compound’s mechanism of action in viral entry inhibition?

Fluorescence-based lipid bilayer disruption assays (e.g., calcein leakage from liposomes) and surface plasmon resonance (SPR) to measure binding kinetics to viral glycoproteins (e.g., HIV-1 gp120). Confocal microscopy can visualize membrane disruption in real time .

Q. What protocols are used to profile this compound’s cytotoxicity in mammalian cells?

MTT or resazurin assays across multiple cell lines (e.g., HEK293, PBMCs) with 48–72-hour exposure. Dose-response curves (0.1–100 µM) and selectivity indices (SI = IC₅₀-toxic/IC₅₀-antiviral) must be reported. Include positive controls (e.g., Triton X-100) and account for batch-to-batch variability .

Advanced Research Questions

Q. What experimental strategies are recommended for analyzing synergistic effects between this compound and existing antiviral agents?

Use combination index (CI) models (e.g., Chou-Talalay method) with fixed-ratio designs (e.g., 1:1, 1:3). Validate synergy via isobolograms and dose-reduction indices. Ensure complementary mechanisms (e.g., O16 targeting viral membranes vs. reverse transcriptase inhibitors) to minimize cross-resistance .

Q. How can researchers address contradictory data regarding this compound’s mechanism of action across different cell lines?

Standardize cell line authentication (STR profiling) and culture conditions. Perform parallel assays in primary cells (e.g., human lymphocytes) and immortalized lines. Use RNA-seq to identify host factors influencing O16’s efficacy. Transparent reporting of confounding variables (e.g., serum content) is critical .

Q. What are the key considerations in designing longitudinal studies to assess resistance development against this compound in viral populations?

Serial passage experiments under sub-inhibitory O16 concentrations (10–50% IC₅₀) over 20–30 generations. Monitor mutations via next-gen sequencing and validate phenotypic resistance through plaque assays. Include controls with known resistance-inducing agents (e.g., nelfinavir) .

Q. How do structural modifications (e.g., residue substitution) impact this compound’s antiviral efficacy and stability?

Use solid-phase peptide synthesis to generate analogs (e.g., Ala-scanning mutants). Test stability in human serum via HPLC quantification over 24 hours. Correlate structural changes with bioactivity using molecular dynamics simulations (e.g., GROMACS) .

Q. What pharmacokinetic challenges arise when translating this compound to in vivo models, and how can they be mitigated?

Poor oral bioavailability due to proteolytic degradation necessitates subcutaneous or intravenous delivery. Use PEGylation or lipid nanoparticle encapsulation to prolong half-life. Monitor plasma concentrations via LC-MS/MS and correlate with efficacy in murine HIV-1 challenge models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.